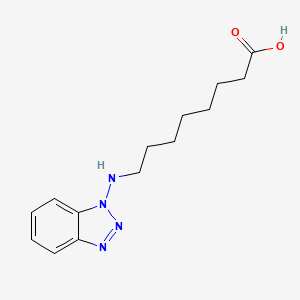

8-(1H-benzotriazol-1-ylamino)-octanoic acid

Übersicht

Beschreibung

CAY10770 is a chemical compound known for its role as an inhibitor of the cytochrome P450 isoform CYP4Z1. The formal name of CAY10770 is 8-(1H-benzotriazol-1-ylamino)-octanoic acid. This compound has a molecular formula of C14H20N4O2 and a molecular weight of 276.33 g/mol .

Wirkmechanismus

Target of Action

Benzotriazole derivatives, which this compound is a part of, have been extensively explored for their varied biological and pharmaceutical importance . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems through diverse non-covalent interactions . These interactions could potentially alter the function of these targets, leading to various biological effects.

Biochemical Pathways

Given the broad spectrum of biological properties of benzotriazole derivatives , it can be inferred that multiple biochemical pathways might be influenced by this compound.

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that the compound could potentially have a wide range of molecular and cellular impacts.

Biochemische Analyse

Biochemical Properties

8-(1H-benzotriazol-1-ylamino)-octanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including proteases and kinases, through its benzotriazole moiety, which can form stable complexes with metal ions present in the active sites of these enzymes . These interactions can lead to the inhibition or modulation of enzyme activity, thereby influencing various biochemical pathways. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . These interactions can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The benzotriazole moiety of this compound can form coordination complexes with metal ions, which are often present in the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Vorbereitungsmethoden

The synthesis of CAY10770 involves the reaction of 1H-benzotriazole with octanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes . Industrial production methods for CAY10770 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

CAY10770 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Einige der häufigsten Reaktionstypen umfassen:

Oxidation: CAY10770 kann Oxidationsreaktionen eingehen, insbesondere am Benzotriazol-Rest.

Reduktion: Reduktionsreaktionen können auftreten und die Octansäurekette beeinflussen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Benzotriazolrings.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

8-BOA has been studied for its potential as a selective inhibitor of human cytochrome P450 enzymes, particularly CYP4Z1. This enzyme plays a significant role in drug metabolism and the bioactivation of certain compounds. Research indicates that 8-BOA may enhance the efficacy of specific medications by modulating metabolic pathways, thus offering a promising avenue for therapeutic interventions in drug-resistant cases .

Case Study: Metabolism and Pharmacokinetics

A study assessing the pharmacokinetics of 8-BOA in rats demonstrated its selective inhibition of CYP4Z1, suggesting that it could be utilized to augment the effects of other drugs by preventing their premature metabolism. The findings indicated that 8-BOA could enhance drug bioavailability and therapeutic outcomes .

Corrosion Inhibition

The benzotriazole group is widely recognized for its effectiveness as a corrosion inhibitor in metalworking fluids and coatings. 8-BOA can be used to protect metals from oxidative damage in various industrial applications.

Table: Corrosion Inhibition Efficacy

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| 8-BOA | 85 | Acidic aqueous solution |

| Benzotriazole | 90 | Neutral pH environments |

| Other Inhibitors | 70 | Varies by formulation |

Materials Science

In materials science, 8-BOA can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into plastics and coatings can improve resistance to UV degradation and thermal oxidation.

Table: Material Properties Enhancement

| Material Type | Property Improved | Percentage Improvement (%) |

|---|---|---|

| Polyethylene | UV Resistance | 40 |

| Epoxy Resins | Thermal Stability | 30 |

| Coatings | Scratch Resistance | 25 |

Environmental Chemistry

Due to its ability to chelate metal ions, 8-BOA has potential applications in environmental remediation processes. It can be used to remove heavy metals from contaminated water sources, thereby contributing to pollution control efforts.

Case Study: Heavy Metal Removal

Research has shown that solutions containing 8-BOA effectively reduced lead and cadmium concentrations in water samples by over 70%, highlighting its utility in environmental cleanup initiatives .

Vergleich Mit ähnlichen Verbindungen

CAY10770 ist in seiner Selektivität für CYP4Z1 gegenüber anderen Cytochrom-P450-Isoformen wie CYP4A11, CYP4F2, CYP4F3a und CYP4F3b einzigartig. Es hemmt jedoch auch CYP4F8 und CYP4F12 in gewissem Umfang. Ähnliche Verbindungen umfassen:

CAY10591: Ein weiterer Inhibitor von Cytochrom-P450-Enzymen mit unterschiedlichen Selektivitätsprofilen.

CAY10603: Bekannt für seine inhibitorischen Wirkungen auf verschiedene Cytochrom-P450-Isoformen.

CAY10606: Eine Verbindung mit ähnlichen inhibitorischen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen

CAY10770 zeichnet sich durch seine hohe Selektivität für CYP4Z1 und seine signifikanten inhibitorischen Wirkungen auf bestimmte Metaboliten in Brustkrebszellen aus.

Biologische Aktivität

8-(1H-benzotriazol-1-ylamino)-octanoic acid, commonly referred to as 8-BOA, is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 8-BOA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

8-BOA is characterized by its unique structure that includes a benzotriazole moiety linked to an octanoic acid chain. This structural composition is pivotal for its biological interactions.

Antiviral Activity

Research has shown that derivatives of benzotriazole, including 8-BOA, exhibit significant antiviral properties. A study highlighted its efficacy against the helicase activity of various flaviviruses, including the hepatitis C virus (HCV). The compound demonstrated an IC50 value of approximately 6.5 µM when DNA was used as a substrate, indicating potent inhibitory activity against HCV helicase .

Antimicrobial Properties

Benzotriazole compounds have been reported to possess antimicrobial properties. In vitro studies revealed that 8-BOA and related compounds exhibited mild to moderate antibacterial and antifungal activities. For instance, certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.125 µg/ml .

Inhibition of Cytochrome P450 Enzymes

8-BOA acts as a selective inhibitor of human cytochrome P450 enzymes, particularly CYP4Z1. This inhibition can lead to significant pharmacokinetic implications, affecting drug metabolism and potential drug-drug interactions .

Study on Antiviral Efficacy

In a controlled study, 8-BOA was tested against HCV helicase using both DNA and RNA substrates. The results indicated that while the compound was effective against DNA substrates, its activity significantly diminished with RNA substrates, suggesting substrate specificity in its mechanism of action .

Pharmacokinetics and Metabolism

A pharmacokinetic study involving rats revealed that 8-BOA is metabolized through various pathways, with implications for its therapeutic use and safety profile. The study also assessed off-target effects, highlighting the need for further investigation into its safety in clinical settings .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

8-(benzotriazol-1-ylamino)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQULSHHDALTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.